alpha-D-Mannose

Enzyme kinetics Carbohydrate metabolism Glucose sensor mechanism

Alpha-D-mannose (α-D-mannopyranose, CAS 12046-12-7) is the alpha-anomeric form of the aldohexose monosaccharide D-mannose. It is a C-2 epimer of D-glucose with an axial hydroxyl at C-2 in the pyranose ring conformation.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 12046-12-7
Cat. No. B079772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-Mannose
CAS12046-12-7
SynonymsHydroboracite
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1
InChIKeyWQZGKKKJIJFFOK-PQMKYFCFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility713.0 mg/mL at 17 °C

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-D-Mannose (CAS 12046-12-7) Compound Overview for Scientific Procurement


Alpha-D-mannose (α-D-mannopyranose, CAS 12046-12-7) is the alpha-anomeric form of the aldohexose monosaccharide D-mannose. It is a C-2 epimer of D-glucose with an axial hydroxyl at C-2 in the pyranose ring conformation [1]. ChEBI defines α-D-mannose as D-mannopyranose having α-configuration at the anomeric centre and classifies it as an epitope and a Saccharomyces cerevisiae metabolite [2]. Unlike the equilibrium mixture of D-mannose (which contains both α- and β-anomers in a ~77:23 ratio at neutral pH), the pure α-anomer exhibits distinct stereoelectronic properties that govern its differential recognition by lectins, kinases, and glycosidases—properties that cannot be replicated by simply using generic D-mannose [3].

Why Generic D-Mannose Cannot Substitute for Alpha-D-Mannose in Quantitative Biochemical Applications


Commercially available 'D-mannose' is an equilibrium mixture of α- and β-anomers whose composition varies with pH, temperature, and time [1]. Lectins such as concanavalin A (Con A) exhibit approximately 4-fold higher affinity for the α-anomer of D-mannose compared to the gluco-configuration, and the α-anomer is the monosaccharide most complementary to the Con A binding site [2]. Glucokinase discriminates between mannose anomers with a 1.6-fold difference in S0.5 values (12 mM for α-D-mannose vs. 19 mM for β-D-mannose) [3]. These differential molecular recognition events mean that using undefined anomeric mixtures introduces uncontrolled variability into binding assays, enzyme kinetics, and structural studies, undermining reproducibility and quantitative accuracy.

Quantitative Differentiation Evidence for Alpha-D-Mannose (CAS 12046-12-7) vs. Closest Analogs


Glucokinase Discriminates Alpha-D-Mannose from Beta-D-Mannose by a 1.6-Fold S0.5 Difference

In a direct head-to-head comparison using partially purified glucokinase from rat liver and insulinoma, alpha-D-mannose displayed a significantly higher apparent affinity than beta-D-mannose. The S0.5 (substrate concentration at half-maximal velocity) was 12 mM for alpha-D-mannose versus 19 mM for beta-D-mannose, representing a 1.58-fold difference. Both anomers exhibited sigmoidal kinetics, with Hill coefficients (nH) of 1.57 and 1.42 respectively. The maximum phosphorylation rate was approximately 10% higher for beta-D-mannose than for alpha-D-mannose [1].

Enzyme kinetics Carbohydrate metabolism Glucose sensor mechanism

Concanavalin A Exhibits Approximately 4-Fold Binding Preference for Alpha-D-Mannose Configuration Over D-Glucose

Concanavalin A (Con A), the archetypal mannose/glucose-specific legume lectin, binds the manno-configuration (axial C-2 hydroxyl) with approximately 4-fold greater affinity than the gluco-configuration (equatorial C-2 hydroxyl) [1]. The α-anomer of D-mannose is specifically identified as the monosaccharide most complementary to the Con A sugar binding site, engaging critical hydrogen bonds at C-3, C-4, and C-6 hydroxyl groups [1]. In competitive binding studies, methyl α-D-mannopyranoside serves as a potent hapten inhibitor of Con A, while the corresponding β-anomer shows markedly reduced binding due to steric and electronic mismatches in the lectin binding pocket [2].

Lectin affinity Glycobiology Carbohydrate-protein recognition

Mutarotation Equilibrium Defines Alpha-D-Mannose as the Thermodynamically Favored Anomer (~77% α at Neutral pH)

The mutarotation equilibrium of D-mannose in aqueous solution strongly favors the α-anomer. Using polarimetry data, the specific rotation of pure α-D-mannose is +20.3° (or +29.3° depending on the source), while β-D-mannose shows −17.0°. At equilibrium (neutral pH, room temperature), the observed specific rotation is +14.2°, which corresponds to approximately 77% α-anomer and 23% β-anomer [1]. This equilibrium composition is pH- and temperature-dependent. Infrared spectroscopic kinetic analysis of D-mannose mutarotation confirms distinct forward (α→β) and reverse (β→α) first-order rate constants, with equilibrium concentrations in agreement with polarimetric data [2].

Anomeric purity Solution stability Mutarotation kinetics

Alpha-D-Mannose-Specific Lectins Differentiate α-Mannosyl from α-Glucosyl Residues in Glycan Separation

The α-D-mannose-specific lectin from Listera ovata (LOA) demonstrates strict specificity for α-D-mannosyl residues and can discriminate α-D-mannans from α-D-glucans. In quantitative precipitation and hapten inhibition assays, LOA reacted strongly with linear (1→3)-α-D-mannan, Saccharomyces cerevisiae mannan, and even a linear α-1,3-mannoheptasaccharide, but showed no reactivity with α-D-glucans or β-linked mannosyl residues [1]. This anomeric and epimeric specificity has been exploited for affinity chromatographic separation of α-D-mannans from α-D-glucans on immobilized LOA columns [1]. Similarly, garlic (Allium sativum) lectin ASA and ramsons (Allium ursinum) lectin AUA both bind specifically to α-D-mannosyl units with differing fine specificities for branched vs. linear mannans [2].

Affinity chromatography Lectin specificity Glycan analysis

Procurement-Driven Application Scenarios for Alpha-D-Mannose (CAS 12046-12-7)


Glucokinase Kinetic Studies and Glucose Sensor Mechanism Research

Investigators studying pancreatic β-cell glucokinase as the glucose sensor require anomerically pure substrates to determine accurate kinetic constants. As demonstrated by Meglasson and Matschinsky [1], alpha-D-mannose yields an S0.5 of 12 mM with cooperative kinetics (nH = 1.57), whereas the β-anomer produces an S0.5 of 19 mM (nH = 1.42). Using equilibrium D-mannose would generate intermediate and irreproducible kinetic parameters, confounding structure-activity interpretations and computational models of the glucokinase-glucose sensor hypothesis.

Concanavalin A Affinity Chromatography and Lectin Blotting Reagents

Con A affinity matrices are widely used for glycoprotein purification, and hapten elution with α-D-mannose or methyl α-D-mannopyranoside is the standard method [2]. Because Con A binds α-D-mannose with approximately 4-fold preference over D-glucose and exhibits pronounced anomeric discrimination against β-linked mannosides [2], using pure α-D-mannose as the competitive eluent ensures sharp, reproducible elution profiles. Substituting generic D-mannose reduces effective elution capacity by ~23% due to the non-binding β-anomer content.

Glycosidase Substrate Specificity Profiling and Inhibitor Screening

Alpha-mannosidases (EC 3.2.1.24) and other mannose-processing enzymes exhibit strict anomeric specificity. Kinetic studies using p-nitrophenyl-α-D-mannopyranoside show Km values of ~2.1 mM for plant alpha-mannosidases [3]. When using free alpha-D-mannose as a competitive inhibitor or substrate analog for inhibitor screening, anomerically defined material is essential; contamination with β-D-mannose introduces a competing substrate for beta-mannosidases and confounds IC50 determinations.

Separation of α-D-Mannans from α-D-Glucans Using Immobilized α-Mannose-Specific Lectins

Lectins such as the Listera ovata agglutinin (LOA) bind exclusively to α-D-mannosyl residues and show no cross-reactivity with α-D-glucosyl polymers [4]. Immobilized LOA columns have been validated for the chromatographic separation of α-D-mannans from α-D-glucans. Pure alpha-D-mannose serves as the reference standard for calibrating these affinity columns and as the specific eluting hapten, ensuring that the separation is driven by authentic anomer/epimer recognition rather than nonspecific interactions.

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